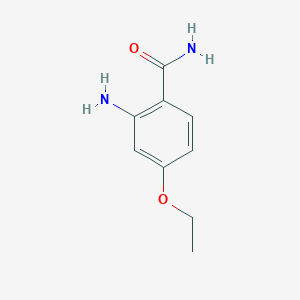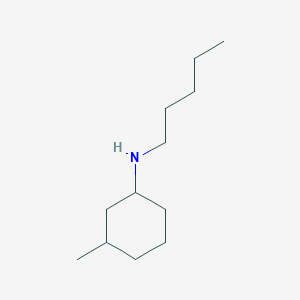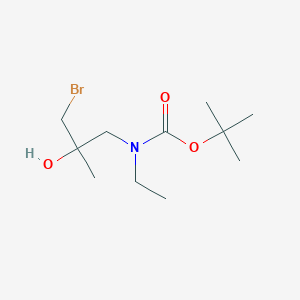![molecular formula C9H9BrN4 B13300312 1-[(5-Bromopyridin-3-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13300312.png)
1-[(5-Bromopyridin-3-yl)methyl]-1H-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Bromopyridin-3-yl)methyl]-1H-imidazol-2-amine is a heterocyclic compound that contains both a pyridine and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromopyridin-3-yl)methyl]-1H-imidazol-2-amine typically involves the reaction of 5-bromopyridine-3-carbaldehyde with imidazole-2-amine under specific conditions. One common method includes the use of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like methanol or ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Bromopyridin-3-yl)methyl]-1H-imidazol-2-amine can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with various nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
1-[(5-Bromopyridin-3-yl)methyl]-1H-imidazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(5-Bromopyridin-3-yl)methyl]-1H-imidazol-2-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanism and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromopyridin-3-yl)methanamine
- 2-Bromo-3-methoxypyridin-4-ol
- (5-Methylpyridin-2-yl)methanamine
Uniqueness
1-[(5-Bromopyridin-3-yl)methyl]-1H-imidazol-2-amine is unique due to the presence of both a bromopyridine and an imidazole ring in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Properties
Molecular Formula |
C9H9BrN4 |
|---|---|
Molecular Weight |
253.10 g/mol |
IUPAC Name |
1-[(5-bromopyridin-3-yl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C9H9BrN4/c10-8-3-7(4-12-5-8)6-14-2-1-13-9(14)11/h1-5H,6H2,(H2,11,13) |
InChI Key |
BGLXFIQNPBTIIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N1)N)CC2=CC(=CN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[4-(Propan-2-yl)pyrimidin-2-yl]ethan-1-amine](/img/structure/B13300275.png)
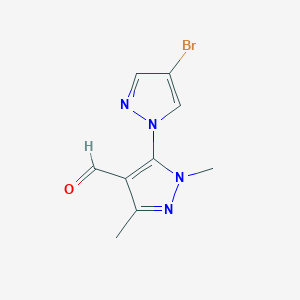
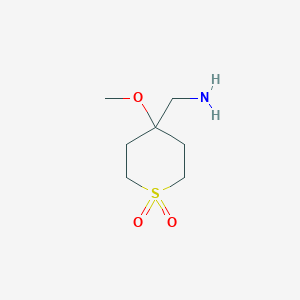
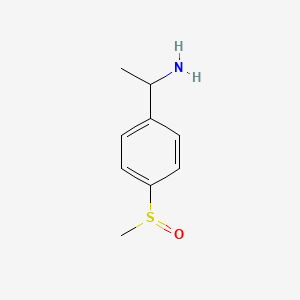
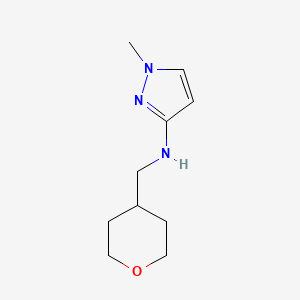
amine](/img/structure/B13300290.png)
